3,4,5-Tribromobenzylbromide
Description
3,4,5-Tribromobenzylbromide is a brominated aromatic compound with the molecular formula C₇H₄Br₄, consisting of a benzene ring substituted with three bromine atoms at the 3-, 4-, and 5-positions and an additional bromomethyl (-CH₂Br) group. This structure confers high molecular weight (429.77 g/mol) and reactivity due to the electron-withdrawing effects of bromine. It is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex brominated frameworks. Its stability and reactivity are influenced by the steric and electronic effects of the bromine substituents.
Properties
Molecular Formula |
C7H4Br4 |
|---|---|
Molecular Weight |
407.72 g/mol |
IUPAC Name |
1,2,3-tribromo-5-(bromomethyl)benzene |
InChI |
InChI=1S/C7H4Br4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
HXDZIPFLLJTACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
Structural and Analytical Comparisons
2,3,5,6-Tetrabromoindole (C₈H₃Br₄N)
- Structure : An indole derivative with four bromine atoms at positions 2, 3, 5, and 5.
- Molecular Formula : C₈H₃Br₄N (molecular weight: 429.7 g/mol).
- Analytical Data :
This compound vs. Tetrabromoindole
| Property | This compound | 2,3,5,6-Tetrabromoindole |
|---|---|---|
| Core Structure | Benzene + CH₂Br | Indole |
| Bromine Positions | 3,4,5 (ring) + CH₂Br | 2,3,5,6 (ring) |
| Molecular Formula | C₇H₄Br₄ | C₈H₃Br₄N |
| Mass Spec Pattern | 1:4:6:4:1 (4 Br atoms) | 1:4:6:4:1 (4 Br atoms) |
| Key Applications | Alkylation reactions | Marine natural product |
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Effects: Bromine’s electron-withdrawing nature in this compound enhances its electrophilicity, making it more reactive in alkylation compared to non-brominated benzyl bromides.
Comparison with Methoxy-Substituted Analogs ()
While focuses on 3,4,5-trimethoxy-substituted antioxidants, key parallels include:
- Substituent Position : Para-substituted derivatives in methoxy systems exhibit higher activity due to reduced steric hindrance and enhanced resonance stabilization . For brominated systems, para-substitution (relative to the CH₂Br group) may similarly influence reactivity.
- Hydrogen Bonding : In methoxy compounds, intramolecular hydrogen bonding reduces ortho-substituted derivatives’ activity . For this compound, bromine’s lack of hydrogen-bonding capacity may limit such effects but increase hydrophobicity.
Stability in Mass Spectrometry
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